GC Retention Index Shift Due to Methyl Substitution vs. Non-Methylated Haloanilines
The addition of a methyl group to the haloaniline scaffold results in a predictable increase in gas chromatographic retention index (RI) on a standard non-polar polydimethylsiloxane stationary phase. Based on the additive scheme proposed for haloanilines, the RI for 2-bromo-4-chloro-5-methylaniline is estimated to be approximately 1535, which is >200 units higher than the RI for the structurally similar but non-methylated 2,4-dichloroaniline (RI = 1286) and approximately 70 units higher than 2,4-dibromoaniline (RI = 1465) [1]. This difference is sufficient for baseline chromatographic separation and unambiguous identification in complex mixtures.
| Evidence Dimension | Gas Chromatography Retention Index (Kovats) on non-polar polydimethylsiloxane column |
|---|---|
| Target Compound Data | ~1535 (estimated from additive scheme for haloanilines) |
| Comparator Or Baseline | 2,4-Dichloroaniline: 1286; 2,4-Dibromoaniline: 1465 |
| Quantified Difference | >200 units vs. 2,4-dichloroaniline; ~70 units vs. 2,4-dibromoaniline |
| Conditions | Standard non-polar polydimethylsiloxane stationary phase (e.g., TR-1) [1] |
Why This Matters
The distinct retention index ensures that 2-bromo-4-chloro-5-methylaniline can be reliably distinguished and quantified in analytical workflows, preventing misidentification with more common haloaniline impurities or analogs.
- [1] Gruzdev, I.V., Alferova, M.V., Kondratenok, B.M., Zenkevich, I.G. Gas-chromatographic identification of chloro- and bromo-substituted anilines by their retention indices. J. Anal. Chem. 2011, 66, 504–509. View Source
